molecular formula C15H15FN4O2S B7635715 (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone

(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone

Cat. No. B7635715
M. Wt: 334.4 g/mol
InChI Key: QNVAYGSFHOFQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune diseases. It belongs to the class of kinase inhibitors and works by blocking specific enzymes involved in the growth and proliferation of cancer cells.

Mechanism of Action

(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone works by selectively inhibiting the activity of specific enzymes involved in the growth and proliferation of cancer cells. It targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK) enzymes, which are involved in the signaling pathways that regulate cell growth and survival. By blocking these enzymes, (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone can effectively slow down the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone has been shown to have several biochemical and physiological effects, including inhibition of BTK and ITK activity, reduction in the production of pro-inflammatory cytokines, and modulation of T-cell activation and differentiation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone is its selectivity and specificity for BTK and ITK enzymes, making it a promising candidate for the treatment of various cancers and autoimmune diseases. However, like all drugs, (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone has some limitations, including potential toxicity and side effects, as well as the development of drug resistance in cancer cells over time.

Future Directions

There are several future directions for the research and development of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone, including:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Clinical trials to evaluate the efficacy and safety of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone in the treatment of various cancers and autoimmune diseases.
3. Investigation of the potential use of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone in combination with other drugs or therapies to enhance its effectiveness.
4. Exploration of the molecular mechanisms underlying the immunomodulatory effects of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone, which could lead to the development of new treatments for autoimmune diseases.
5. Development of new analogs or derivatives of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone with improved pharmacological properties and reduced toxicity.
In conclusion, (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone is a promising small molecule inhibitor that has shown potential for the treatment of various cancers and autoimmune diseases. Its selectivity and specificity for BTK and ITK enzymes make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, efficacy, and safety in clinical settings.

Synthesis Methods

The synthesis of (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone involves several steps, starting with the reaction of 3-fluoro-4-methylbenzaldehyde with thiourea to form 3-fluoro-4-methylthiosemicarbazide. This intermediate is then reacted with chloroacetyl chloride to form (3-fluoro-4-methylphenyl)-[4-(chloroacetyl)thiosemicarbazide]. The final step involves the reaction of this intermediate with piperazine and thiadiazole-5-carboxylic acid to form (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone.

Scientific Research Applications

(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo, including leukemia, lymphoma, and solid tumors. (3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone has also been shown to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-10-2-3-11(8-12(10)16)14(21)19-4-6-20(7-5-19)15(22)13-9-17-18-23-13/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVAYGSFHOFQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CN=NS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methylphenyl)-[4-(thiadiazole-5-carbonyl)piperazin-1-yl]methanone

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